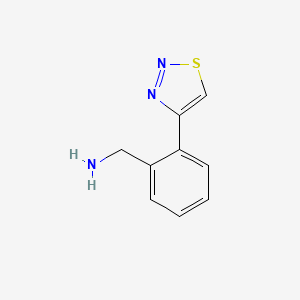

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

説明

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a heterocyclic compound featuring a phenyl ring substituted at the ortho position with a 1,2,3-thiadiazole moiety and a methanamine group. Its molecular formula is C₉H₉N₃S, with a molecular weight of 191.25 g/mol ().

特性

IUPAC Name |

[2-(thiadiazol-4-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-5-7-3-1-2-4-8(7)9-6-13-12-11-9/h1-4,6H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIOMIQZOLWIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the phenyl group. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents like chloroform and ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Zinc and acetic acid, sodium borohydride.

Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Antifungal Activities

This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives containing the thiadiazole moiety can effectively inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess fungicidal activities against pathogens like Corynespora cassiicola and Pseudomonas syringae .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as an anticancer agent. Its structural features allow it to interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against cancer cells .

Case Study: Synthesis and Activity Evaluation

A study synthesized several derivatives of thiadiazole compounds and evaluated their biological activities. The results indicated that some compounds exhibited promising antifungal activities, highlighting the potential for developing new therapeutic agents .

Agricultural Applications

Crop Protection Agents

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine has been explored for its efficacy in protecting crops from phytopathogenic microorganisms. Thiadiazole compounds are known for their herbicidal and fungicidal properties, making them valuable in agricultural practices .

Mechanism of Action

The mechanism by which these compounds protect crops involves disrupting the cellular processes of pathogens, thereby reducing disease incidence in plants. This has led to the development of various formulations aimed at enhancing crop yield and health .

Material Science Applications

Luminescent Materials

The unique properties of thiadiazoles allow them to be used in creating luminescent materials suitable for photodynamic therapy applications. The incorporation of thiadiazole moieties into polymer matrices can enhance their optical properties, making them useful in medical imaging and treatment modalities .

作用機序

The mechanism of action of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, it can bind to the TPP riboswitch in bacteria, altering gene expression . This interaction is facilitated by the compound’s ability to fit into the binding pocket of the riboswitch, leading to conformational changes that affect its function.

類似化合物との比較

Structural Analogues: Thiazole vs. Thiadiazole Derivatives

The substitution of thiadiazole with thiazole (one sulfur and one nitrogen atom in the heterocycle) alters electronic properties and binding interactions. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Observations:

- Heterocycle Impact : Thiadiazoles generally exhibit stronger electronegativity due to additional nitrogen atoms, enhancing interactions with RNA or enzymes (). Thiazoles are more lipophilic, influencing membrane permeability in antimicrobial applications ().

Challenges:

- Solubility: Poor solubility in non-polar solvents (noted in NMR studies for related compounds) complicates characterization ().

- Yield Variability : Yields for similar compounds range from 52% to 74%, influenced by substituent steric effects ().

Commercial and Research Relevance

生物活性

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic effects. They exhibit a wide range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The presence of the thiadiazole ring enhances the interaction with biological targets, making these compounds valuable in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including this compound.

- Mechanism of Action : Thiadiazole compounds often exert their anticancer effects by disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, docking studies have shown that these compounds can bind to key residues in the colchicine-binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .

-

Case Studies :

- In vitro tests revealed that certain thiadiazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines such as breast carcinoma (T47D), colon carcinoma (HT-29), and thyroid carcinoma (FTC-238). Notably, some compounds were found to be non-toxic to normal cells while effectively inducing apoptosis in cancerous cells .

- A study reported that compounds with a thiadiazole moiety exhibited IC50 values ranging from 0.72 µM to 1.44 µM against liver carcinoma cell lines (HEPG2-1), indicating potent anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives also show promising antimicrobial properties.

- Antibacterial Effects : Research has demonstrated that this compound exhibits inhibitory effects against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves interaction with bacterial proteins and disruption of cellular processes .

-

Case Studies :

- A study evaluated the antibacterial activity of synthesized thiadiazole derivatives against multiple Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory effects on Staphylococcus epidermidis and Enterococcus faecium, showcasing their potential as antimicrobial agents .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。